4-アミノアゾベンゼン塩酸塩

概要

説明

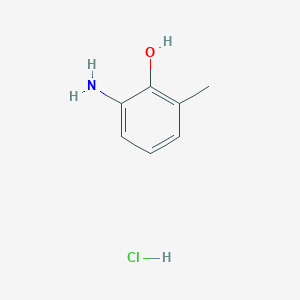

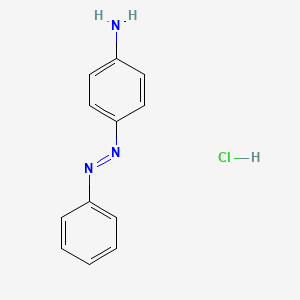

4-Aminoazobenzene hydrochloride is a useful research compound. Its molecular formula is C12H12ClN3 and its molecular weight is 233.69 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Aminoazobenzene hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Aminoazobenzene hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminoazobenzene hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

分子データストレージ

4-アミノアゾベンゼン塩酸塩は、アゾベンゼン基を有するため、分子レベルでの情報ストレージにおける光スイッチとして使用できます。 光にさらされると異性体間でスイッチングできるため、高度なデータストレージシステムの開発に役立ちます .

フォトファーマコロジー

医学分野では、4-アミノアゾベンゼン塩酸塩などのアゾベンゼンが、フォトファーマコロジーアプリケーションのために研究されています。 これには、光を使用して薬物の放出を制御および活性化することが含まれ、より標的化された制御された治療的治療につながる可能性があります .

太陽エネルギーハーベスティング

この化合物の光吸収特性により、太陽光ハーベスティング技術の候補となり、より効率的な太陽電池や再生可能エネルギーソリューションに貢献する可能性があります .

分子エレクトロニクスとフォトニクス

アゾベンゼンは、その光スイッチング能力により、分子エレクトロニクスおよびフォトニックデバイスの開発に不可欠です。 これにより、小型化された電子部品とシステムの作成における進歩につながる可能性があります .

光から機械へのエネルギー変換

アゾベンゼンの独特の異性化プロセスは、光エネルギーを機械的作業に変換するために利用でき、ナノマシンやロボットの開発に影響を与えます .

センシングおよび検出技術

アゾベンゼンの励起状態における選択的な異性体分布は、センシングアプリケーションで使用でき、高感度な化学センサーの開発につながる可能性があります .

薬物送達システム

アゾベンゼンを制御された薬物送達システムに使用することについての研究が行われています。そこで、この化合物の構造は光に応答して変化し、体内の特定の領域で薬物の放出を引き起こす可能性があります .

材料科学

この化合物の光スイッチング能力は、環境の変化に応答して適応できる自己修復材料やスマートテキスタイルの開発にも研究されています .

Safety and Hazards

4-Aminoazobenzene hydrochloride is harmful if swallowed . It may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

作用機序

Target of Action

4-Aminoazobenzene hydrochloride, also known as 4-(Phenyldiazenyl)aniline hydrochloride, has been found to play a key role in enhancing the detection and imaging of metabolites in tissues using matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) . This suggests that its primary targets are the metabolites present in biological tissues.

Mode of Action

The compound interacts with its targets by acting as a negative ion MALDI matrix. It exhibits superior properties in terms of ultraviolet absorption, background ion interference, matrix morphology, and metabolite ionization efficiency . This enhances the detection and imaging of metabolites in tissues.

Pharmacokinetics

Its use in tissue imaging suggests that it may have good distribution properties, allowing it to reach and interact with metabolites in various tissues .

Result of Action

The primary result of the action of 4-Aminoazobenzene hydrochloride is the enhanced detection and imaging of metabolites in tissues . This is achieved through its role as a negative ion MALDI matrix, which improves the ionization efficiency of metabolites and reduces background ion interference .

Action Environment

The action of 4-Aminoazobenzene hydrochloride can be influenced by environmental factors such as the presence of metal salts or strong acids, which can sensitize the compound and potentially lead to detonation . Additionally, the compound’s action as a negative ion MALDI matrix may be affected by the specific conditions of the MALDI-MSI process .

生化学分析

Biochemical Properties

4-Aminoazobenzene hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One notable interaction is with cucurbit7uril, a macrocyclic molecule known for its ability to form supramolecular complexes. The binding constant between 4-aminoazobenzene and cucurbit7uril is high, indicating a strong interaction that is influenced by changes in enthalpy and entropy . Additionally, 4-aminoazobenzene hydrochloride has been used as a matrix in MALDI tissue imaging, enhancing the detection and imaging of metabolites in tissues .

Cellular Effects

4-Aminoazobenzene hydrochloride affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cucurbit7uril in acidic solutions highlights its potential impact on cellular environments . Furthermore, the compound’s ability to undergo photoisomerization can lead to changes in cellular functions, as the isomerization process can alter the compound’s interactions with cellular components .

Molecular Mechanism

The molecular mechanism of 4-aminoazobenzene hydrochloride involves its ability to undergo photoisomerization, transitioning between the E and Z forms. This photoisomerization process is crucial for its function as it allows the compound to act as a photoswitchable molecule. The interaction with cucurbit7uril further exemplifies its molecular mechanism, where the binding interaction is driven by changes in enthalpy and entropy . Additionally, the compound’s ability to form complexes with other molecules, such as cucurbit7uril, highlights its role in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-aminoazobenzene hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-aminoazobenzene hydrochloride exhibits high affinity in acidic solutions, while no association is detected in neutral solutions . This indicates that the compound’s effects can vary depending on the pH of the environment. Additionally, the compound’s ability to undergo photoisomerization can lead to long-term effects on cellular function, as the isomerization process can be reversible and repeatable .

Dosage Effects in Animal Models

The effects of 4-aminoazobenzene hydrochloride vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may not exhibit significant effects. The compound’s interaction with cucurbit7uril in acidic solutions suggests that its effects can be influenced by the concentration of the compound and the pH of the environment . Additionally, the compound’s ability to enhance the detection and imaging of metabolites in tissues indicates its potential use in various dosages for different applications .

Metabolic Pathways

4-Aminoazobenzene hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s ability to form complexes with cucurbit7uril highlights its role in metabolic processes, as the binding interaction can influence the activity of enzymes and other biomolecules . Additionally, the compound’s use as a matrix in MALDI tissue imaging indicates its involvement in metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 4-aminoazobenzene hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form complexes with cucurbit7uril suggests that it can be transported and distributed within cells through these interactions . Additionally, the compound’s use in MALDI tissue imaging indicates its potential for localization and accumulation in specific tissues .

Subcellular Localization

4-Aminoazobenzene hydrochloride’s subcellular localization is influenced by its interactions with biomolecules and its ability to undergo photoisomerization. The compound’s interaction with cucurbit7uril highlights its potential for targeting specific subcellular compartments . Additionally, the compound’s use in MALDI tissue imaging suggests that it can be localized to specific organelles or compartments within cells .

特性

IUPAC Name |

4-phenyldiazenylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3.ClH/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11;/h1-9H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNTYZIRLUBHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883975 | |

| Record name | 4-Aminoazobenzene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3457-98-5 | |

| Record name | Benzenamine, 4-(2-phenyldiazenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3457-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(2-phenyldiazenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Aminoazobenzene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(phenylazo)anilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromobenzo[1,3]dioxole-4-carboxylic acid](/img/structure/B1280131.png)